molecular formula C15H13BrO4 B5859553 4-methoxyphenyl (4-bromophenoxy)acetate

4-methoxyphenyl (4-bromophenoxy)acetate

Cat. No. B5859553
M. Wt: 337.16 g/mol
InChI Key: MQPBMCHQCGIQKU-UHFFFAOYSA-N
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Description

4-methoxyphenyl (4-bromophenoxy)acetate, also known as MPBA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This chemical compound is widely used in organic synthesis and has shown promising results in scientific research.

Mechanism of Action

The mechanism of action of 4-methoxyphenyl (4-bromophenoxy)acetate is not well understood. However, it is believed that 4-methoxyphenyl (4-bromophenoxy)acetate exerts its biological activity by interacting with specific targets in the body. For example, 4-methoxyphenyl (4-bromophenoxy)acetate has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. 4-methoxyphenyl (4-bromophenoxy)acetate has also been shown to exhibit antimicrobial activity by disrupting the cell membrane of bacteria.
Biochemical and Physiological Effects:
4-methoxyphenyl (4-bromophenoxy)acetate has been shown to exhibit various biochemical and physiological effects. In vivo studies have shown that 4-methoxyphenyl (4-bromophenoxy)acetate has a low toxicity profile and does not cause significant adverse effects. 4-methoxyphenyl (4-bromophenoxy)acetate has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. 4-methoxyphenyl (4-bromophenoxy)acetate has also been shown to exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress.

Advantages and Limitations for Lab Experiments

4-methoxyphenyl (4-bromophenoxy)acetate has several advantages for lab experiments. It is readily available, easy to synthesize, and has a high purity level. 4-methoxyphenyl (4-bromophenoxy)acetate is also stable under normal laboratory conditions and can be stored for long periods without significant degradation. However, there are also some limitations to the use of 4-methoxyphenyl (4-bromophenoxy)acetate in lab experiments. 4-methoxyphenyl (4-bromophenoxy)acetate has a low solubility in water, which can limit its use in aqueous-based experiments. 4-methoxyphenyl (4-bromophenoxy)acetate is also sensitive to acidic and basic conditions, which can lead to degradation and loss of activity.

Future Directions

There are several future directions for the research and development of 4-methoxyphenyl (4-bromophenoxy)acetate. One area of research is the synthesis of new 4-methoxyphenyl (4-bromophenoxy)acetate derivatives with improved biological activity and pharmacokinetic properties. Another area of research is the development of new analytical methods for the detection and quantification of 4-methoxyphenyl (4-bromophenoxy)acetate in complex matrices. The use of 4-methoxyphenyl (4-bromophenoxy)acetate in the preparation of new metal-organic frameworks for gas storage and separation is also an area of active research. Furthermore, the potential use of 4-methoxyphenyl (4-bromophenoxy)acetate in the treatment of various diseases such as cancer, inflammation, and microbial infections is an area of great interest.

Synthesis Methods

The synthesis of 4-methoxyphenyl (4-bromophenoxy)acetate involves the reaction of 4-methoxyphenol with 4-bromophenylacetic acid in the presence of a catalyst. The reaction proceeds through an esterification process, resulting in the formation of 4-methoxyphenyl (4-bromophenoxy)acetate. The yield of the synthesis process can be improved by optimizing the reaction conditions such as temperature, reaction time, and the amount of catalyst used.

Scientific Research Applications

4-methoxyphenyl (4-bromophenoxy)acetate has been extensively studied for its potential applications in various fields such as drug discovery, material science, and analytical chemistry. 4-methoxyphenyl (4-bromophenoxy)acetate is widely used as a starting material in the synthesis of various biologically active compounds such as antimicrobial agents, anti-cancer drugs, and anti-inflammatory agents. 4-methoxyphenyl (4-bromophenoxy)acetate has also been used as a ligand in the preparation of metal-organic frameworks (MOFs) for gas storage and separation. In analytical chemistry, 4-methoxyphenyl (4-bromophenoxy)acetate has been used as a derivatizing agent for the determination of various compounds such as amino acids, alcohols, and carboxylic acids.

properties

IUPAC Name

(4-methoxyphenyl) 2-(4-bromophenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrO4/c1-18-12-6-8-14(9-7-12)20-15(17)10-19-13-4-2-11(16)3-5-13/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQPBMCHQCGIQKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC(=O)COC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxyphenyl (4-bromophenoxy)acetate

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